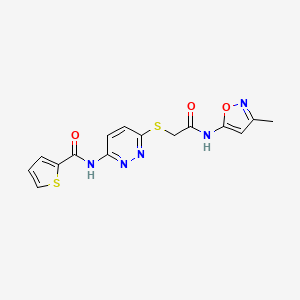

N-(6-((2-((3-methylisoxazol-5-yl)amino)-2-oxoethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide

説明

N-(6-((2-((3-Methylisoxazol-5-yl)amino)-2-oxoethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide is a heterocyclic compound featuring a pyridazine core substituted with a thioether-linked 3-methylisoxazole moiety and a thiophene-2-carboxamide group.

特性

IUPAC Name |

N-[6-[2-[(3-methyl-1,2-oxazol-5-yl)amino]-2-oxoethyl]sulfanylpyridazin-3-yl]thiophene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N5O3S2/c1-9-7-13(23-20-9)17-12(21)8-25-14-5-4-11(18-19-14)16-15(22)10-3-2-6-24-10/h2-7H,8H2,1H3,(H,17,21)(H,16,18,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBGFIIJGFASRLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1)NC(=O)CSC2=NN=C(C=C2)NC(=O)C3=CC=CS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N5O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

作用機序

Target of Action

Similar compounds have been found to exhibit anti-fibrotic activities, suggesting that this compound may also target proteins or pathways involved in fibrosis.

Mode of Action

Based on its structural similarity to other anti-fibrotic compounds, it can be hypothesized that it may interact with its targets to inhibit the processes leading to fibrosis.

Biochemical Pathways

Given its potential anti-fibrotic activity, it may affect pathways involved in the production and deposition of collagen, a key component of fibrotic tissue.

Result of Action

, similar compounds have been found to inhibit the expression of collagen and reduce the content of hydroxyproline in cell culture medium in vitro. This suggests that this compound may have similar effects, potentially making it a candidate for the development of novel anti-fibrotic drugs.

生物活性

N-(6-((2-((3-methylisoxazol-5-yl)amino)-2-oxoethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide is a complex organic compound with potential biological activities. Its unique structure, featuring a combination of thiophene, pyridazine, and isoxazole moieties, suggests diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its anticancer and antimicrobial properties, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula of N-(6-((2-((3-methylisoxazol-5-yl)amino)-2-oxoethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide is C15H13N5O3S2, with a molecular weight of 375.4 g/mol. The compound's structural features include:

| Feature | Description |

|---|---|

| Molecular Formula | C15H13N5O3S2 |

| Molecular Weight | 375.4 g/mol |

| Key Functional Groups | Thiophene, Pyridazine, Isoxazole |

Anticancer Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of benzo[b]thiophene have shown potent inhibition of tubulin polymerization and antiproliferative activity against various cancer cell lines. The best-performing compounds in these studies had IC50 values ranging from 2.6 to 18 nM in different cancer cell lines, indicating strong potential for therapeutic applications .

Case Study: Antiproliferative Effects

A study evaluated the antiproliferative effects of a related compound against several cancer cell lines, including human osteosarcoma and leukemia models. The results demonstrated that certain derivatives were more effective than established chemotherapeutic agents like combretastatin A-4 .

Table 1: Antiproliferative Activity of Related Compounds

| Compound | Cell Line | IC50 (nM) |

|---|---|---|

| 3c | MNNG/HOS (osteosarcoma) | 12 |

| 3d | FM3A (mammary carcinoma) | 18 |

| 3e | Molt/4 (leukemia) | 16 |

Antimicrobial Activity

Compounds similar to N-(6-((2-((3-methylisoxazol-5-yl)amino)-2-oxoethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide have also been investigated for their antimicrobial properties. The presence of the isoxazole ring is known to enhance the biological activity against various pathogens.

Table 2: Antimicrobial Activity Overview

| Compound Name | Target Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Isoxazole Derivative A | E. coli | 32 µg/mL |

| Pyridazine-Based Compound | S. aureus | 16 µg/mL |

The mechanism by which N-(6-((2-((3-methylisoxazol-5-yl)amino)-2-oxoethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide exerts its biological effects likely involves interaction with cellular targets such as tubulin or bacterial enzymes. The structural diversity provided by the thiophene and isoxazole rings may facilitate binding to these targets, leading to inhibition of cell division or microbial growth.

類似化合物との比較

a. 2-((2-(4-Nitrophenyl)-2-oxoethyl)thio)-6-(p-tolylamino)pyrimidin-4(3H)-one (2d)

- Structure: Pyrimidin-4(3H)-one core with a nitrobenzyl-thioether group and p-tolylamino substitution.

- Properties :

- Yield: 83.9%

- Melting Point: 227.6–228.6 °C

- Molecular Weight: 397.0971 g/mol (HRMS)

b. 6-((4-Methoxyphenyl)amino)-2-((2-(3-nitrophenyl)-2-oxoethyl)thio)pyrimidin-4(3H)-one (2e)

- Structure : Similar to 2d but with a 3-nitrophenyl and 4-methoxyphenyl substitution.

- Properties :

- Yield: 79.6%

- Melting Point: 217.1–217.3 °C

- Molecular Weight: 413.0920 g/mol (HRMS)

- Key Difference : The methoxy group may enhance solubility compared to the methylisoxazole in the target compound .

Thiophene/Isoxazole-Containing Compounds

a. N-[4-(Diethylamino)phenyl]-5-methyl-3-(5-methylthiophen-2-yl)isoxazole-4-carboxamide

- Structure: Isoxazole core with thiophene and diethylaminophenyl groups.

- Key Difference : Lacks the pyridazine-thioether linkage present in the target compound, which may reduce conformational flexibility .

Clinically Relevant Analogues

a. Dasatinib (BMS-354825)

- Structure : Thiazolecarboxamide core with pyrimidine and piperazinyl groups.

- Properties :

- Molecular Weight: 506.02 g/mol (hydrate form)

- Biological Activity: Tyrosine kinase inhibitor (anti-cancer).

- Key Difference : While both compounds contain carboxamide and heterocyclic motifs, Dasatinib’s thiazole and pyrimidine groups differ from the target’s thiophene and pyridazine, highlighting divergent pharmacophoric features .

Research Findings and Implications

- Structural Insights : The thioether linkage in the target compound may enhance stability compared to ester or amide bonds in analogs like 2d/2e .

- Synthetic Challenges : High yields (>80%) for 2d/2e suggest efficient thioether formation, a step likely critical for synthesizing the target compound .

- Biological Potential: While Dasatinib’s clinical success underscores the therapeutic relevance of carboxamide-heterocycle hybrids, the target compound’s pyridazine-isoxazole system warrants exploration for unique kinase targets .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing N-(6-((2-((3-methylisoxazol-5-yl)amino)-2-oxoethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide?

- Methodological Answer : The compound can be synthesized via multi-step reactions involving:

- Step 1 : Condensation of thiophene-2-carboxamide derivatives with pyridazine intermediates under reflux in ethanol or DMF.

- Step 2 : Introduction of the 3-methylisoxazole moiety through a thioether linkage, typically using chloroacetyl chloride and subsequent coupling with 3-methylisoxazol-5-amine .

- Key Characterization : IR spectroscopy (C=O at ~1670 cm⁻¹, C-S-C at ~680 cm⁻¹), -/-NMR for confirming substituent positions, and mass spectrometry (e.g., M peaks) .

Q. How can researchers verify the structural integrity of this compound?

- Methodological Answer :

- Spectroscopy : Use -NMR to identify aromatic protons (δ 6.5–8.5 ppm for pyridazine/thiophene) and amide NH signals (δ ~10 ppm). -NMR confirms carbonyl carbons (~165–170 ppm) .

- X-ray Crystallography : For unambiguous confirmation, grow single crystals via slow evaporation (e.g., ethyl acetate/ethanol mixtures) and analyze dihedral angles between heterocyclic rings .

Advanced Research Questions

Q. What strategies are recommended for optimizing the synthetic yield of this compound?

- Methodological Answer :

- Solvent Optimization : Replace ethanol with DMF to enhance solubility of intermediates, reducing side-product formation .

- Catalysis : Introduce triethylamine or sodium acetate to accelerate coupling reactions (e.g., thioether formation) .

- Reaction Monitoring : Use TLC or in-situ IR to track reaction progress and terminate at maximal intermediate conversion .

Q. How can contradictions in spectral data (e.g., unexpected NMR splitting patterns) be resolved?

- Methodological Answer :

- 2D NMR Techniques : Employ HSQC and HMBC to assign ambiguous proton-carbon correlations, especially in crowded aromatic regions .

- Computational Validation : Perform DFT calculations (e.g., Gaussian) to simulate NMR spectra and compare with experimental data, resolving discrepancies due to dynamic effects .

Q. What computational methods are suitable for predicting the biological activity of this compound?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., kinases or viral proteases), leveraging the isoxazole-thiophene scaffold’s affinity for hydrophobic pockets .

- ADMET Prediction : Apply SwissADME or ADMETLab to assess pharmacokinetic properties, focusing on logP (<5) and topological polar surface area (~90–110 Ų) for blood-brain barrier penetration .

Q. How can researchers investigate the compound’s stability under varying pH and temperature conditions?

- Methodological Answer :

- Forced Degradation Studies : Incubate the compound in buffers (pH 1–13) at 40–80°C for 24–72 hours. Monitor degradation via HPLC-MS to identify hydrolytic (amide bond cleavage) or oxidative (sulfur oxidation) pathways .

- Kinetic Analysis : Calculate degradation rate constants () and half-life () using Arrhenius plots for shelf-life prediction .

Data Contradiction and Validation

Q. How to address discrepancies between theoretical and experimental mass spectra?

- Methodological Answer :

- Isotopic Pattern Analysis : Compare experimental isotopic distributions (e.g., M+1, M+2 peaks) with theoretical values (e.g., using ChemCalc) to confirm molecular formula .

- Fragmentation Pathways : Perform MS/MS studies to map dominant fragmentation routes (e.g., loss of CO from amide groups) and reconcile with in silico predictions .

Q. What experimental controls are critical when assessing biological activity to avoid false positives?

- Methodological Answer :

- Counter-Screen Assays : Test the compound against unrelated targets (e.g., non-kinase enzymes) to rule out non-specific binding .

- Cytotoxicity Controls : Include cell viability assays (e.g., MTT) to distinguish true activity from cytotoxic effects .

Methodological Innovations

Q. How can modern reaction design principles (e.g., ICReDD’s computational-experimental loop) enhance derivative synthesis?

- Methodological Answer :

- Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to predict feasible reaction pathways for introducing substituents (e.g., halogenation of the pyridazine ring) .

- High-Throughput Screening : Automate parallel synthesis of analogs (e.g., varying isoxazole substituents) and screen for improved bioactivity .

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。